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Lithium niobium tert-butoxide

MOCVD precursor stoichiometry Lithium niobate thin film Li/Nb ratio control

Lithium niobium tert-butoxide, chemically represented as LiNb(OtBu)₆, is a heterobimetallic alkoxide of the type MM′(OR)₆ (M = Li, M′ = Nb, R = C(CH₃)₃). First isolated alongside its methyl, ethyl, isopropyl, and n-butyl homologues in 1968 , this compound serves as a single-source molecular precursor for lithium niobate (LiNbO₃) thin films.

Molecular Formula C24H59LiNbO6
Molecular Weight 543.6 g/mol
CAS No. 21864-27-7
Cat. No. B3421508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium niobium tert-butoxide
CAS21864-27-7
Molecular FormulaC24H59LiNbO6
Molecular Weight543.6 g/mol
Structural Identifiers
SMILES[Li+].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)[O-].[Nb]
InChIInChI=1S/5C4H10O.C4H9O.Li.Nb/c6*1-4(2,3)5;;/h5*5H,1-3H3;1-3H3;;/q;;;;;-1;+1;
InChIKeyGVJBZAWOIUPQDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Niobium Tert-Butoxide (CAS 21864-27-7): Bimetallic Alkoxide Precursor for Stoichiometric LiNbO₃ Thin Films


Lithium niobium tert-butoxide, chemically represented as LiNb(OtBu)₆, is a heterobimetallic alkoxide of the type MM′(OR)₆ (M = Li, M′ = Nb, R = C(CH₃)₃) [1]. First isolated alongside its methyl, ethyl, isopropyl, and n-butyl homologues in 1968 [1], this compound serves as a single-source molecular precursor for lithium niobate (LiNbO₃) thin films. Key applications include chemical vapor deposition (CVD), metal-organic CVD (MOCVD), and sol-gel processing for electro-optic, nonlinear optical, and solid-state electrolyte materials [2]. The bimetallic architecture intrinsically fixes the Li:Nb stoichiometric ratio at 1:1, a critical attribute for reproducible film composition [2].

Why Generic Lithium Niobium Alkoxides Cannot Be Blindly Substituted for Lithium Niobium Tert-Butoxide


In-class lithium niobium alkoxides—including the ethoxide, isopropoxide, and n-butoxide variants—are not functionally interchangeable with the tert-butoxide congener [1]. The steric bulk of the tert-butoxide ligand directly modulates three procurement-critical properties: (i) the degree of oligomerization in solution and the gas phase, which governs vapor pressure and CVD transport efficiency; (ii) the thermal decomposition pathway, which determines whether stoichiometric LiNbO₃ or phase-segregated Li₂O/Nb₂O₅ mixtures are deposited [2]; and (iii) the moisture sensitivity and shelf-life characteristics that impact supply-chain robustness. Furthermore, simple physical mixtures of lithium tert-butoxide and niobium ethoxide do not replicate the single-source stoichiometric fidelity of the pre-formed bimetallic complex [3].

Lithium Niobium Tert-Butoxide: Quantitative Differentiation Evidence vs. Closest Analogs


Intrinsic Stoichiometric Fidelity: Single-Source LiNb(OtBu)₆ vs. Two-Source Li(thd)/Nb(thd)₄ MOCVD

The bimetallic architecture of LiNb(OtBu)₆ enforces a fixed Li:Nb ratio of 1:1 in the precursor molecule itself, eliminating the need for compensatory gas-phase ratio adjustments [1]. In stark contrast, two-source MOCVD using Li(thd) and Nb(thd)₄ as separate precursors requires a 7:3 Li(thd)-to-Nb(thd)₄ feed ratio to achieve near-stoichiometric LiNbO₃ films—a 2.3× excess of lithium precursor—due to the differential volatility and premature oxidative decomposition of Li(thd) [2]. The autostoichiometric MOCVD process employing LiNb(OtBu)₆ yields single-phase LiNbO₃ films without any ratio tuning, as the molecular stoichiometry is conserved through evaporation and deposition [1].

MOCVD precursor stoichiometry Lithium niobate thin film Li/Nb ratio control

Thermal Stability Under Vacuum: [Li(OtBu)]₆ vs. Li(β-diketonate) Li(thd)

Although direct comparative thermogravimetric data for the bimetallic LiNb(OtBu)₆ complex is sparse, authoritative MOCVD precursor references explicitly rank [Li(OtBu)]₆ (the Li-only analogue) as a superior lithium source compared to Li(2,2,6,6-tetramethyl-3,5-heptanedionate), Li(thd) [1]. Li(thd) is reported to decompose under vacuum, rendering it 'less useful' than the tert-butoxide system [1]. Given that LiNb(OtBu)₆ inherits the same tert-butoxide ligand architecture and is designed for vacuum-based deposition processes [2], this class-level stability advantage is directly transferable to the bimetallic compound.

CVD precursor thermal stability Vacuum decomposition Lithium source volatility

Molecular Weight and Volatility Differentiation: LiNb(OtBu)₆ vs. LiNb(OEt)₆

The molecular weight of LiNb(OtBu)₆ is 538.54 g/mol (anhydrous basis), versus 370.21 g/mol for lithium niobium ethoxide, LiNb(OEt)₆—a 45% mass increase attributable to the tert-butyl vs. ethyl alkoxide ligands [1]. While higher molecular weight generally reduces vapor pressure, the steric bulk of tert-butoxide ligands suppresses the oligomerization (polymerization) that plagues primary alkoxides such as ethoxides, which form helical polymeric chains [2]. The net effect is a more predictable, monomeric vapor-phase species that facilitates stable precursor delivery in CVD processes.

Precursor volatility Vapor pressure engineering CVD transport

Demonstrated Single-Phase LiNbO₃ Film Deposition: LiNb(n-OBut)₆ Autostoichiometric MOCVD

LiNb(n-OBut)₆ has been successfully employed as a single-source precursor in autostoichiometric MOCVD to deposit single-phase LiNbO₃ thin films [1]. The process leverages the precursor's inherent stoichiometric evaporation characteristic, quantitatively assessed via a non-stoichiometric factor K [1]. In contrast, two-source MOCVD routes using Li(thd) + Nb(thd)₄ produce polycrystalline, black films unsuitable for optical applications [2], while LiNb(OEt)₆-based spray MOCVD yields films with surface defects attributed to gas-phase decomposition [2].

Single-phase oxide film Autostoichiometric MOCVD LiNbO₃ crystallinity

Commercial Availability in Defined Purity Grades and Solution Form for Direct Process Integration

Lithium niobium tert-butoxide is commercially supplied as a 5% w/v solution in tert-butanol, with purity grades from 99% (2N) to 99.999% (5N, metals basis) [1]. This pre-formulated solution eliminates the need for end-user handling of neat, highly moisture-sensitive solid alkoxides. Comparable bimetallic precursors such as lithium niobium ethoxide are also available as 5% w/v ethanol solutions , but the tert-butoxide's parent alcohol solvent (tert-butanol, bp 82 °C) offers a higher boiling point than ethanol (bp 78 °C), which can influence solvent-assisted delivery in liquid-injection CVD systems.

Precursor purity specification Solution formulation Procurement readiness

Optimal Application Scenarios for Lithium Niobium Tert-Butoxide Based on Quantitative Differentiation Evidence


Stoichiometric LiNbO₃ Thin-Film Deposition for Electro-Optic Modulators via Autostoichiometric MOCVD

When fabricating single-crystal LiNbO₃ films for traveling-wave electro-optic modulators, the fixed 1:1 Li:Nb stoichiometry of LiNb(OtBu)₆ eliminates Li/Nb ratio drift—a failure mode that in two-source Li(thd)/Nb(thd)₄ MOCVD requires a 7:3 lithium excess and still yields polycrystalline, optically opaque films [1][2]. Single-phase LiNbO₃ films have been demonstrated using LiNb(n-OBut)₆ autostoichiometric MOCVD, directly enabling the phase purity required for electro-optic device performance [1].

High-Vacuum Chemical Beam Epitaxy (CBE) of Lithium Niobate for Integrated Photonics

Under high-vacuum CBE conditions, the decomposition of conventional lithium β-diketonate precursors (e.g., Li(thd)) generates volatile metal-containing species that desorb and contaminate films [1]. The tert-butoxide ligand system, by contrast, exhibits superior vacuum stability, with [Li(OtBu)]₆ remaining structurally intact in the gas phase up to at least 200 °C [1][2]. Procuring LiNb(OtBu)₆ for CBE thus mitigates the autocatalytic decomposition pathways that otherwise inhibit epitaxial growth [1].

Solid-State Electrolyte Thin Films for Lithium-Ion Batteries via ALD/CVD

Lithium niobium oxide (LNO) thin films for solid-state electrolyte applications require precise thickness and composition control [1]. LiNb(OtBu)₆ delivers both lithium and niobium in a single molecular source, simplifying ALD/CVD process design relative to co-dosing Li(OtBu) and Nb(OEt)₅ [2]. The availability of ultra-high-purity grades (up to 99.999% metals basis) supports the low-impurity specifications essential for electrolyte film ionic conductivity and electrochemical stability.

Sol-Gel Synthesis of Phase-Pure LiNbO₃ Nanocrystals for Nonlinear Optical Applications

For solution-based sol-gel routes to sub-50 nm LiNbO₃ nanocrystals, the pre-formed bimetallic alkoxide avoids the differential hydrolysis rates that occur when lithium and niobium are introduced as separate alkoxide precursors—a problem that leads to phase segregation and loss of nonlinear optical activity [1]. While ethoxide-based single-source precursors have been used for nanocrystal synthesis [2], the tert-butoxide variant offers altered hydrolysis kinetics due to steric effects, providing an additional process control parameter for nanocrystal size and shape engineering.

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